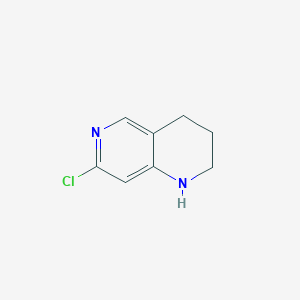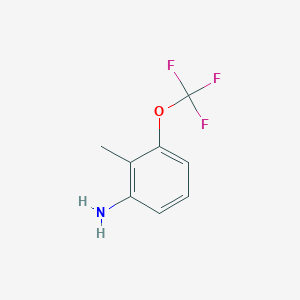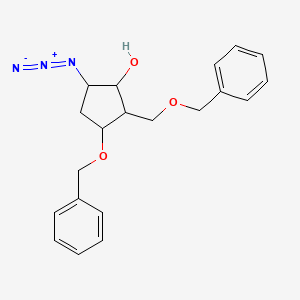
Boc-DL-gGlu(OBn)-DL-Glu(OMe)-OMe
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boc-DL-gGlu(OBn)-DL-Glu(OMe)-OMe: is a synthetic compound that belongs to the class of protected amino acids. It is often used in peptide synthesis and other chemical research applications. The compound contains various functional groups, including benzyl (OBn) and methoxy (OMe) groups, which provide specific chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Boc-DL-gGlu(OBn)-DL-Glu(OMe)-OMe typically involves the protection of amino and carboxyl groups to prevent unwanted reactions during peptide synthesis. The process may include:
Protection of the Amino Group: Using tert-butyloxycarbonyl (Boc) to protect the amino group.
Protection of the Carboxyl Group: Using benzyl (OBn) and methoxy (OMe) groups to protect the carboxyl groups.
Coupling Reactions: Employing coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to form peptide bonds.
Industrial Production Methods: Industrial production may involve large-scale synthesis using automated peptide synthesizers and optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions, particularly at the benzyl (OBn) group.
Reduction: Reduction reactions may target the methoxy (OMe) groups.
Substitution: Substitution reactions can occur at various functional groups, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution Reagents: Such as halogens or nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used in peptide synthesis as a protected amino acid.
- Employed in the study of reaction mechanisms and chemical properties.
Biology:
- Utilized in the synthesis of biologically active peptides and proteins.
- Investigated for its role in enzyme-substrate interactions.
Medicine:
- Potential applications in drug development and delivery systems.
- Studied for its therapeutic properties and interactions with biological targets.
Industry:
- Used in the production of specialty chemicals and pharmaceuticals.
- Applied in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Boc-DL-gGlu(OBn)-DL-Glu(OMe)-OMe involves its interaction with specific molecular targets and pathways. The protected amino and carboxyl groups allow for selective reactions and modifications, making it a valuable tool in chemical synthesis and research.
Vergleich Mit ähnlichen Verbindungen
Boc-DL-gGlu(OBn)-DL-Glu(OMe)-OH: Similar structure but with a free carboxyl group.
Boc-DL-gGlu(OBn)-DL-Glu(OH)-OMe: Similar structure but with a free amino group.
Uniqueness: Boc-DL-gGlu(OBn)-DL-Glu(OMe)-OMe is unique due to its specific combination of protecting groups, which provide distinct chemical properties and reactivity. This makes it particularly useful in peptide synthesis and other specialized applications.
Eigenschaften
Molekularformel |
C24H34N2O9 |
|---|---|
Molekulargewicht |
494.5 g/mol |
IUPAC-Name |
dimethyl 2-[[4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-phenylmethoxypentanoyl]amino]pentanedioate |
InChI |
InChI=1S/C24H34N2O9/c1-24(2,3)35-23(31)26-18(22(30)34-15-16-9-7-6-8-10-16)11-13-19(27)25-17(21(29)33-5)12-14-20(28)32-4/h6-10,17-18H,11-15H2,1-5H3,(H,25,27)(H,26,31) |
InChI-Schlüssel |
VCMPNJFKDUJAFH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)NC(CCC(=O)OC)C(=O)OC)C(=O)OCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![15-Ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),13-pentaen-17-ol](/img/structure/B12291708.png)
![9,10,21,25-Tetramethoxy-15,15,30-trimethyl-7,23-dioxa-30-aza-15-azoniaheptacyclo[22.6.2.23,6.18,12.118,22.027,31.016,34]hexatriaconta-3(36),4,6(35),8(34),9,11,18(33),19,21,24,26,31-dodecaene;iodide](/img/structure/B12291710.png)



![4-[(4-Aminocyclohexyl)methyl]-N-methylcyclohexan-1-amine](/img/structure/B12291729.png)

![[3-acetyloxy-2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]propyl] 3-methyl-2-(phenylmethoxycarbonylamino)butanoate](/img/structure/B12291738.png)
![2,2-dimethylpropanoyloxymethyl 7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylate](/img/structure/B12291752.png)

![6-[(1E)-2-[3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]ethenyl]-5,6-dihydro-4-hydroxy-2H-pyran-2-one](/img/structure/B12291757.png)


![6-Benzofuranethanamine,N-methyl-N-[[(1R)-1,2,3,4-tetrahydro-5-methoxy-1-naphthalenyl]methyl]-](/img/structure/B12291774.png)
